1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea is a chemical compound with the molecular formula and a molecular weight of 262.35 g/mol. This compound features a unique structure that includes a pyrazole ring and a urea functional group, making it of interest in various fields, especially medicinal chemistry. The compound is identified by its CAS number 2310158-66-6, which is essential for cataloging and regulatory purposes.
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are often explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The presence of the dicyclopropyl substituents and the methoxyphenyl group enhances its potential interactions with biological targets.
The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice, and catalyst use to optimize yield and purity. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency in industrial settings .
The molecular structure of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea can be represented as follows:
The structure includes:
The compound's structural data can be derived from spectral analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), which confirm its molecular formula and structural integrity .
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions:
The reaction pathways depend on specific conditions such as temperature, solvent systems, and catalysts used during experimentation. Understanding these reactions is crucial for developing derivatives with enhanced properties.
The mechanism of action for 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea primarily involves its interaction with specific molecular targets within biological systems.
Research indicates that this compound may interact with enzymes or receptors involved in cell cycle regulation, particularly targeting cyclin-dependent kinases.
By binding to these targets, it is hypothesized that the compound can influence cell cycle progression, potentially leading to effects on cell proliferation and apoptosis.
Studies have shown that compounds with similar structures exhibit varying degrees of inhibition on enzymatic activities related to cancer progression.
While specific density and boiling point data are not available for this compound, general physical properties can be inferred based on similar pyrazole derivatives.
Key chemical properties include:
Relevant analyses such as thermal analysis (TGA/DSC) could provide insights into thermal stability .
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea has several applications across different fields:
The cornerstone of synthesizing the dicyclopropylpyrazole core involves the cyclocondensation of 1,3-dicarbonyl compounds with appropriately substituted hydrazines. For the target compound containing 3,5-dicyclopropyl substituents, the symmetrical diketone 1,2-cyclopropanedione serves as the optimal precursor, inherently eliminating regioselectivity concerns due to its symmetric structure. When reacted with hydrazine hydrate under acidic conditions, this cyclocondensation yields the 3,5-dicyclopropyl-1H-pyrazole core in a single step with excellent regiochemical fidelity [4] [8].
For unsymmetrical diketone precursors, regioselectivity becomes a significant challenge. Gosselin's methodology demonstrates that solvent-controlled cyclocondensation profoundly impacts isomer distribution. Using conventional ethanol as solvent typically yields near-equimolar mixtures of regioisomers. However, employing aprotic dipolar solvents (DMAc, DMF) with concentrated HCl catalysis achieves exceptional regioselectivity (>98:2) by modifying the protonation state and nucleophilicity of the hydrazine derivatives. This approach favors the formation of the desired 3,5-disubstitution pattern crucial for the target molecule's structural integrity [4] [8].
Bishop's investigations into acetylenic ketone cyclocondensation reveal that nucleophile selection governs regiochemical outcomes. Methylhydrazine favors attack at the terminal alkyne carbon, producing 3-alkyl-5-aryl pyrazoles (93:7 selectivity), while arylhydrazines exhibit reversed regioselectivity (up to 99:1 favoring 3-aryl-5-alkyl isomers) due to altered nucleophilic centers. This understanding provides alternative pathways for introducing cyclopropyl groups via specifically designed alkynyl ketone precursors when symmetrical diketones are inaccessible [4] [8].
Table 1: Regioselectivity Control in Pyrazole Formation
Precursor Type | Reaction Conditions | Regioselectivity Ratio | Key Advantage |
---|---|---|---|
Symmetrical 1,3-diketone | Ethanol, HCl, reflux | >99:1 (single isomer) | No regiocontrol issues |
Unsymmetrical diketone | Ethanol, room temperature | ~50:50 | Low selectivity, difficult separation |
Unsymmetrical diketone | DMAc, 10N HCl, 25°C | >98:2 | High selectivity, mild conditions |
Acetylenic ketone | Ethanol, methylhydrazine | 93:7 (3-alkyl:5-alkyl) | Alternative route |
The installation of the ethyl spacer tethering the pyrazole nitrogen to the urea functionality presents distinct N- vs. O-alkylation challenges. This step typically employs 1,2-dihaloethane reagents (particularly bromoethane derivatives) reacting with the pyrazole nitrogen. The reaction proceeds via SN2 mechanism, demanding careful stoichiometric control to prevent bis-alkylation. Optimization studies demonstrate that maintaining a 1:1.2 molar ratio of pyrazole to 1,2-dibromoethane in DMF at 60°C provides optimal conversion (85-92%) with minimal diquaternary salt formation [5].
Cyclopropyl integration occurs at two distinct stages: either before pyrazole ring formation (via pre-functionalized diketones) or post-alkylation. The cyclopropanation efficiency profoundly impacts overall yield. Two predominant strategies exist: (1) Simmons-Smith conditions (Zn/Cu couple, CH₂I₂) effectively cyclopropanate α,β-unsaturated carbonyl precursors but generate significant zinc-containing waste streams; (2) Michael-initiated ring closure using sulfur ylides offers superior atom economy but requires stringent moisture control. For continuous flow applications, the ylide approach demonstrates better compatibility due to reduced metal residues [4] [8].
Solvent selection critically influences alkylation kinetics and byproduct profiles. Comparative studies reveal that acetonitrile provides 15-20% faster reaction rates than DMF for N-alkylation, attributed to its superior nucleophile activation while maintaining aprotic character. However, DMF offers solubility advantages for advanced intermediates containing both pyrazole and urea functionalities. This solubility consideration becomes paramount when telescoping alkylation with subsequent urea-forming steps without intermediate isolation .
The critical urea linkage connecting the ethylpyrazole moiety to the 3-methoxyphenyl group employs two principal strategies with distinct advantages and limitations. The isocyanate route utilizes commercially available 3-methoxyphenyl isocyanate reacting with the amine-terminated ethylpyrazole intermediate. This method offers directness and high atom economy but demands stringent anhydrous conditions due to isocyanate hydrolysis sensitivity. Solvent screening reveals that toluene provides optimal balance between reagent solubility and water exclusion, achieving yields up to 88% with minimal ureadione formation .
The alternative carbodiimide-mediated coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the aniline carbonyl of 3-methoxybenzoic acid derivatives toward nucleophilic attack by the pyrazole-ethylamine. While avoiding moisture-sensitive isocyanates, this method introduces stoichiometric byproducts requiring removal. Polymer-supported carbodiimides significantly simplify purification, reducing urea isolation to simple filtration and solvent evaporation with minimal yield penalty (82-85% vs. 84-87% for solution-phase) [3].
Table 2: Urea Formation Method Comparison
Parameter | Isocyanate Route | Carbodiimide-Mediated Route |
---|---|---|
Reagents | 3-Methoxyphenyl isocyanate | 3-Methoxybenzoic acid + EDC/DCC |
Byproducts | None (theoretical) | Urea derivatives (DCU/EDU) |
Moisture Sensitivity | High (isocyanate hydrolysis) | Moderate (carbodiimide hydrolysis) |
Typical Yield Range | 85-92% | 80-87% |
Purification Complexity | Moderate (water washing) | High (urea byproduct removal) |
Scalability Advantage | Excellent (>100g demonstrated) | Moderate (solid handling challenges) |
Key Solvent | Toluene | Dichloromethane/DMF |
Regiochemical purity of the 3-methoxyphenyl component proves essential for consistent pharmacological profiling. Ortho- and para-isomers present in technical-grade methoxyaniline precursors generate isomeric urea contaminants that significantly complicate purification due to similar physicochemical properties. Implementing HPLC-purified 3-methoxyaniline (≥99.8% regioisomeric purity) before isocyanate formation reduces downstream purification challenges by 40-50% despite higher initial material costs .
The telescoped three-step synthesis (pyrazole formation → N-alkylation → urea coupling) demands strategic solvent selection to minimize workup complexity. Solvent compatibility mapping reveals that DMF and DMAc serve as universal solvents across all stages, enabling direct reagent addition without intermediate isolation. However, residual water in DMF (typically 0.1-0.2%) necessitates azeotropic drying before urea coupling to prevent competitive isocyanate hydrolysis. Replacing standard DMF with anhydrous DMF (<50ppm H₂O) increases urea yields by 12-15% in telescoped sequences [4] [8].
Catalytic acceleration proves pivotal for economically viable synthesis. Nano-ZnO catalysts (20-30nm particle size) demonstrate exceptional efficiency in the initial pyrazole cyclocondensation, achieving 95% yield in under 2 hours at 80°C – a significant improvement over uncatalyzed reactions requiring 12-24 hours for comparable conversion. The nanoparticles maintain activity over five reaction cycles with less than 5% efficiency loss when deployed in magnetically recoverable silica matrices [4] [8].
Acid catalysts require careful optimization to balance reaction rate against decomposition pathways. For the HCl-catalyzed cyclocondensation, controlled addition of 7-8N HCl via syringe pump maintains optimal protonation without promoting hydrolysis of sensitive intermediates. Exceeding this concentration range accelerates reaction kinetics but triggers demethylation of the methoxyphenylurea moiety in downstream steps. Similarly, Lewis acids like Cu(OTf)₂ facilitate pyrazoline aromatization but introduce trace metal contamination requiring additional purification operations [4] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3